Boc-Alg(Boc)2-OH
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Overview
Description
Boc-Alg(Boc)2-OH, also known as Nα,NG,NG-Tri-tert-butyloxycarbonylarginine, is an organic compound used primarily in peptide synthesis. It is a derivative of arginine, an amino acid, and is characterized by the presence of tert-butyloxycarbonyl (Boc) protective groups. These Boc groups are used to protect the amino and guanidine groups of arginine during chemical reactions, preventing unwanted side reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Alg(Boc)2-OH typically involves the reaction of arginine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions . The general reaction scheme is as follows:
- Dissolve arginine in a suitable solvent.
- Add di-tert-butyl dicarbonate (Boc2O) and a base (e.g., sodium hydroxide or DMAP).
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure high yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Boc-Alg(Boc)2-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like HCTU or EDCI in peptide synthesis.
Substitution Reactions: The guanidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in ethyl acetate.
Coupling: HCTU, EDCI, DMAP, sodium hydroxide.
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Deprotection: Arginine and tert-butyl cations.
Coupling: Peptides with protected or deprotected arginine residues.
Substitution: Substituted guanidine derivatives
Scientific Research Applications
Boc-Alg(Boc)2-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a building block in peptide synthesis, allowing for the controlled assembly of peptides and proteins
Biology: It is used in the study of protein-protein interactions and enzyme mechanisms by incorporating it into synthetic peptides
Medicine: It is used in the development of peptide-based drugs and therapeutic agents
Industry: It is used in the production of synthetic peptides for research and commercial purposes
Mechanism of Action
The mechanism of action of Boc-Alg(Boc)2-OH involves the protection of the amino and guanidine groups of arginine, preventing unwanted side reactions during peptide synthesis. The Boc groups are stable under basic and neutral conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino and guanidine groups . This selective protection and deprotection enable the controlled assembly of peptides and proteins .
Comparison with Similar Compounds
Boc-Alg(Boc)2-OH is unique due to its dual Boc protection, which provides enhanced stability and selectivity during peptide synthesis. Similar compounds include:
Boc-Arg-OH: A single Boc-protected arginine derivative used in peptide synthesis.
Fmoc-Arg-OH: An arginine derivative protected with the fluorenylmethyloxycarbonyl (Fmoc) group, used in Fmoc-based peptide synthesis.
Cbz-Arg-OH: An arginine derivative protected with the benzyloxycarbonyl (Cbz) group, used in Cbz-based peptide synthesis.
Compared to these compounds, this compound offers greater stability and selectivity due to the presence of multiple Boc groups .
Biological Activity
Boc-Alg(Boc)₂-OH is a derivative of alginic acid modified with Boc (tert-butyloxycarbonyl) protecting groups. This compound has garnered attention in the fields of drug delivery and biomaterials due to its unique properties. This article reviews the biological activity of Boc-Alg(Boc)₂-OH, including its synthesis, characterization, and potential applications in biomedicine.
Synthesis and Characterization
Boc-Alg(Boc)₂-OH is synthesized through the selective protection of alginic acid using Boc anhydride. The synthesis typically involves:
- Dissolving alginic acid in a suitable solvent such as dimethylformamide (DMF).
- Adding Boc anhydride to the solution under controlled conditions.
- Purifying the product through precipitation or chromatography.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and gel permeation chromatography (GPC) are employed to confirm the structure and purity of Boc-Alg(Boc)₂-OH.
1. Cytotoxicity Studies
Cytotoxicity assays are crucial for evaluating the safety profile of Boc-Alg(Boc)₂-OH. In vitro studies have shown that:
- Cell Viability : The compound exhibits low cytotoxicity against various cell lines, including HeLa and NIH 3T3 cells, with IC50 values greater than 100 µg/mL, indicating good biocompatibility .
2. Antioxidant Activity
The antioxidant potential of Boc-Alg(Boc)₂-OH has been assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays:
- Scavenging Activity : The compound demonstrated a significant radical scavenging activity with an IC50 value of 62.3 ± 2.5%, which is higher than that of standard antioxidants like ascorbic acid .
3. Drug Delivery Applications
Boc-Alg(Boc)₂-OH has been explored as a drug delivery vehicle due to its ability to form nanoparticles:
- Nanoparticle Formation : When combined with therapeutic agents, Boc-Alg(Boc)₂-OH can encapsulate drugs effectively, enhancing their bioavailability and therapeutic efficacy.
- In Vivo Studies : Preclinical trials have shown that formulations based on Boc-Alg(Boc)₂-OH can improve oral bioavailability by up to 4.4-fold compared to free drugs .
Case Study 1: Cancer Therapy
In a study focusing on breast cancer treatment, Boc-Alg(Boc)₂-OH was utilized to deliver a chemotherapeutic agent:
- Methodology : The drug was encapsulated in nanoparticles formed from Boc-Alg(Boc)₂-OH.
- Results : The formulation showed improved cellular uptake (5.5-fold increase compared to free drug), leading to enhanced cytotoxic effects on cancer cells .
Case Study 2: Antioxidant Applications
Another study evaluated the potential of Boc-Alg(Boc)₂-OH in mitigating oxidative stress:
Properties
Molecular Formula |
C19H34N4O8 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(2S)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C19H34N4O8/c1-17(2,3)29-14(26)21-11(12(24)25)10-20-13(22-15(27)30-18(4,5)6)23-16(28)31-19(7,8)9/h11H,10H2,1-9H3,(H,21,26)(H,24,25)(H2,20,22,23,27,28)/t11-/m0/s1 |
InChI Key |
KNFDNRSWAHJRET-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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